Ethyl (3S)-3-(propan-2-yl)pent-4-enoate
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Overview
Description
Ethyl (3S)-3-(propan-2-yl)pent-4-enoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reagents: Carboxylic acid, ethanol, acid catalyst
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-(propan-2-yl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Ethyl (3S)-3-(propan-2-yl)pent-4-enoate may have several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3S)-3-(propan-2-yl)pent-4-enoate depends on its specific interactions with molecular targets. In general, esters can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The pathways involved may include hydrolysis by esterases, leading to the release of the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3S)-3-(propan-2-yl)butanoate
- Ethyl (3S)-3-(propan-2-yl)hexanoate
- Ethyl (3S)-3-(propan-2-yl)octanoate
Uniqueness
Ethyl (3S)-3-(propan-2-yl)pent-4-enoate is unique due to its specific structural configuration, which may impart distinct chemical and physical properties. The presence of the double bond in the pent-4-enoate moiety can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
61898-62-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (3S)-3-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(8(3)4)7-10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3/t9-/m0/s1 |
InChI Key |
LDMZPUXRTJJZBZ-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C=C)C(C)C |
Canonical SMILES |
CCOC(=O)CC(C=C)C(C)C |
Origin of Product |
United States |
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